
(4-Fluoro-5-methylpyridin-3-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-5-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 4-position and a methyl group at the 5-position, along with a boronic acid functional group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-5-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the halopyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods have been developed to enhance the efficiency and yield of the process . These methods allow for the production of large quantities of the compound with high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluoro-5-methylpyridin-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoro and methyl groups on the pyridine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium tert-butoxide.
Oxidizing Agents: For converting boronic acids to boronic esters.
Reducing Agents: For converting boronic acids to boranes.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Applications De Recherche Scientifique
(4-Fluoro-5-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (4-Fluoro-5-methylpyridin-3-YL)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boronic acid group transfers its organic moiety to the palladium catalyst, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boron atom, which allows for efficient transmetalation and coupling under mild conditions.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-5-methylpyridine-4-boronic acid
- 5-Fluoro-4-methylpyridin-3-yl)boronic acid
Comparison: (4-Fluoro-5-methylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura coupling reactions .
Propriétés
Formule moléculaire |
C6H7BFNO2 |
|---|---|
Poids moléculaire |
154.94 g/mol |
Nom IUPAC |
(4-fluoro-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |
Clé InChI |
JJVJCBDMXPVFMM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CC(=C1F)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
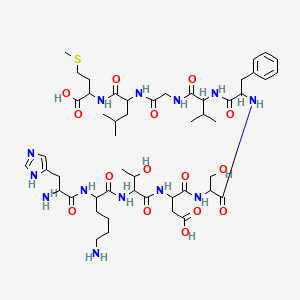
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
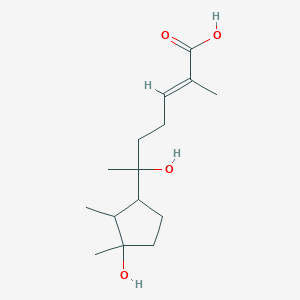
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
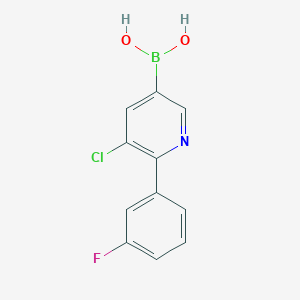
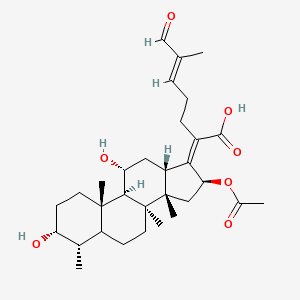


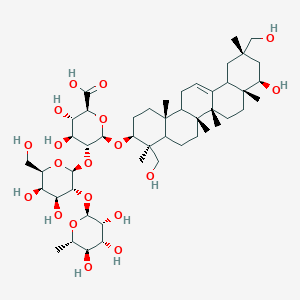
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)

